3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
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Overview
Description
3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.
Preparation Methods
The synthesis of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromophenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Scientific Research Applications
3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms due to its structural similarity to certain neurotransmitters.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
- 4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride
- 1-[2-(4-Bromophenoxy)ethyl]-4-(3-phenylpropyl)piperidine hydrochloride
These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXLFKRWQYBAJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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